methyl 3-formyl-1H-indole-5-carboxylate
Overview
Description
Methyl 3-formyl-1H-indole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203,2 g/mole. The purity is usually 95%.
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Scientific Research Applications
Ru-catalyzed formylation of free (N-H) indoles : This research demonstrates the C3-selective formylation of free (N-H) indoles using Ru-catalyzed oxidative coupling with anilines. It's a mild, operationally simple process compatible with various functional groups, yielding good product yields. This method is significant for synthesizing formylation products like methyl 3-formyl-1H-indole-5-carboxylate (Wenliang Wu & W. Su, 2011).
Bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate : This study explores the bromination of the methyl group in a precursor to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate. The generated products serve as substrates for synthesizing isoxazole-fused heterocycles (A. K. Roy, B. Rajaraman & S. Batra, 2004).
Synthesis of Indolizino-indole Derivatives : Research on 1-formyl-β-carbolines extended for obtaining indolizino-indole derivatives, which are similar to harmicine and homofascaplysin frameworks. This involves bromination, aqueous workup, and reactions with activated alkenes (Virender Singh, Samiran Hutait & S. Batra, 2010).
Hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative : The study reports the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to obtain methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate and methyl (2R,5S)-2-tert-butyl-5-formyl-oxazolidine-3-carboxylate. These formyl products are important for synthesizing homochiral amino acid derivatives (L. Kollár & P. Sándor, 1993).
Synthesis of 5H-pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with various compounds to form 5H-pyrimido[5,4-b]indole derivatives, important in medicinal chemistry (A. S. Shestakov et al., 2009).
Mechanism of Action
Target of Action
Methyl 3-formyl-1H-indole-5-carboxylate is an indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
methyl 3-formyl-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-9(4-7)8(6-13)5-12-10/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLRSYDAOVKFIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599015 | |
Record name | Methyl 3-formyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197506-83-5 | |
Record name | Methyl 3-formyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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